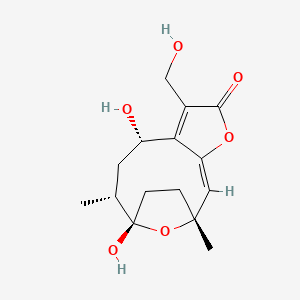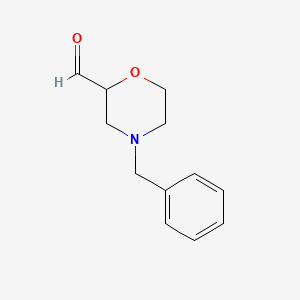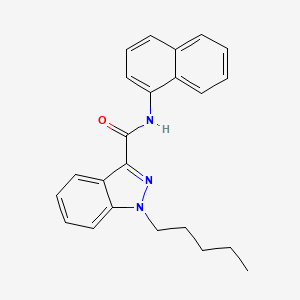
MN-18
概要
説明
MN-18は、希少なMn18環を含む分子錯体です。これらの環は、Mn3(μ3-O)サブユニットによって形成され、高スピンMn(III)中心は、3組の酢酸アニオン(AcO)によって架橋されています。さらに、AcOH分子がMn原子の1つに配位し、[Mn3(μ3-O)(μ2-OAc)6(AcOH)]-ユニットが形成され、Mn3ユニットと略されます。 これらのMn3ユニットは、酢酸アニオンを介して相互接続し、Mn18環を形成します .
2. 製法
This compoundの合成経路には、Mn3ユニットの組み立てが含まれます。工業的な生産方法は広く報告されていませんが、実験室での合成は通常、マンガン前駆体と酢酸配位子間の制御された反応を含みます。
3. 化学反応解析
This compoundは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬と条件はまだ研究中の分野です。これらの反応から生成される主要な生成物は、まだ完全に特性評価されていません。
4. 科学研究への応用
This compoundの応用は、複数の分野にわたります。
化学: その独特の構造と磁気特性は、無機化学研究の興味深い対象となっています。
生物学: 研究者は、生物系との相互作用を調べていますが、具体的な用途は確立されていません。
医学: this compoundの潜在的な治療効果は調査中ですが、現在、臨床応用はありません。
産業: その磁気特性は、材料科学やナノテクノロジーに役立つ可能性があります。
準備方法
The synthetic routes for MN-18 involve assembling the Mn3-units. Industrial production methods are not widely reported, but laboratory synthesis typically involves controlled reactions between manganese precursors and acetate ligands.
化学反応の分析
MN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are still an active area of research. Major products formed from these reactions remain to be fully characterized.
科学的研究の応用
MN-18’s applications span multiple fields:
Chemistry: Its unique structure and magnetic properties make it an interesting subject for inorganic chemistry studies.
Biology: Researchers explore its interactions with biological systems, although specific applications are yet to be established.
Medicine: this compound’s potential therapeutic effects are under investigation, but no clinical applications exist currently.
Industry: Its magnetic properties may find use in materials science and nanotechnology.
作用機序
MN-18がその効果を発揮する正確なメカニズムは、まだ不明です。研究者は、その磁気特性と生体分子との相互作用が役割を果たすと推測しています。その正確な作用機序を解明するには、さらなる研究が必要です。
類似化合物との比較
MN-18は、そのMn18環構造によって際立っています。類似の化合物には、架橋された金属中心を持つ他の分子錯体がありますが、Mn原子の同じ配置を示すものは存在しません。
特性
IUPAC Name |
N-naphthalen-1-yl-1-pentylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKHLVOEXULDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010033 | |
| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391484-80-2 | |
| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391484-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MN-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391484802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MN-18 exert its effects in the body?
A: this compound, like other synthetic cannabinoids, primarily acts as a potent agonist at the cannabinoid type-1 (CB1) receptor. [] This receptor is found throughout the central and peripheral nervous systems and is involved in various physiological processes, including mood, memory, appetite, and pain perception.
Q2: Does this compound interact with other receptors besides CB1?
A: While this compound displays high affinity for the CB1 receptor, research also shows it binds to the cannabinoid type-2 (CB2) receptor, although with lower affinity. [] The implications of this interaction are less understood and require further investigation.
Q3: What are the downstream effects of this compound binding to CB1 receptors?
A: Binding of this compound to CB1 receptors triggers intracellular signaling cascades, including the activation of G-proteins. This activation leads to the inhibition of adenylate cyclase, ultimately affecting cyclic adenosine monophosphate (cAMP) production and downstream signaling pathways. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C23H23N3O, and its molecular weight is 357.44 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A: While specific spectroscopic data is not provided in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for the structural characterization of synthetic cannabinoids like this compound. [, ]
Q6: How stable is this compound under different conditions?
A6: The provided research focuses on this compound's pharmacological properties and does not indicate any catalytic properties or applications.
A6: The provided research primarily focuses on experimental data and doesn't delve into detailed computational studies for this compound.
Q7: How do structural modifications of this compound affect its activity?
A: While specific SAR studies on this compound are not detailed in the provided research, comparing it to closely related synthetic cannabinoids like NNEI reveals valuable insights. Despite their structural similarities, these compounds exhibit different pharmacokinetic profiles, highlighting the impact of even minor structural changes on their behavior. [] For instance, the presence of an indole group in NNEI compared to the indazole group in this compound leads to differences in metabolism and elimination rates. []
A7: The research primarily focuses on this compound's metabolic fate and does not elaborate on formulation strategies.
A7: The provided research primarily focuses on scientific aspects and doesn't discuss specific SHE regulations related to this compound.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: Studies using rat models indicate that this compound is rapidly cleared from the body. [] In vitro studies using human and rat liver microsomes and hepatocytes showed that this compound undergoes various oxidative transformations, primarily involving hydroxylation and carboxylation. [, ]
Q9: Are there significant differences in the metabolism of this compound compared to other synthetic cannabinoids?
A: Yes, despite structural similarities, this compound exhibits a distinct metabolic profile compared to its close analog, NNEI. While NNEI undergoes a greater number of biotransformations, this compound is eliminated at a faster rate in vivo. [] This highlights the importance of understanding individual metabolic pathways for each synthetic cannabinoid.
Q10: What are the major metabolites of this compound identified in research?
A: The most abundant metabolites of this compound identified in human hepatocyte studies are 1-pentyl-1H-indazole-3-carboxylic acid, pentyl-carbonylated this compound, and naphthalene-hydroxylated this compound. [] These metabolites are crucial for clinical and forensic laboratories to confirm this compound intake and potentially link observed adverse events to the compound. []
A10: The provided research focuses on the characterization and metabolic fate of this compound and doesn't provide data on its efficacy.
A10: The provided research does not contain information on resistance mechanisms associated with this compound.
A: The research mentions that this compound, like other synthetic cannabinoids, can lead to adverse effects, including cardiotoxicity, seizures, kidney damage, and potentially death. [] Additionally, exposure to high temperatures can degrade this compound, forming toxic byproducts like cyanide. []
A10: The provided research does not focus on drug delivery and targeting strategies for this compound.
Q11: Are there any specific biomarkers for this compound exposure?
A: Research suggests that specific metabolites of this compound, such as 1-pentyl-1H-indazole-3-carboxylic acid, can serve as markers to identify this compound intake. [] These markers are valuable tools for clinical and forensic analysis.
Q12: Which analytical techniques are used to detect and quantify this compound?
A: High-resolution mass spectrometry, often coupled with techniques like liquid chromatography or gas chromatography, is commonly employed for identifying and quantifying this compound and its metabolites in biological samples. [, ]
A12: The provided research focuses on the human health aspects of this compound and lacks information on its environmental impact and degradation.
A12: The provided research does not offer insights into the dissolution and solubility properties of this compound.
A12: The provided research does not provide details on the validation of analytical methods for this compound.
A12: The provided research does not cover aspects of quality control and assurance for this compound.
A12: The provided research does not offer information on the immunogenicity of this compound.
A12: The provided research does not delve into the interactions of this compound with drug transporters.
A12: The provided research does not provide specific details on the potential of this compound to induce or inhibit drug-metabolizing enzymes.
A12: The provided research focuses on the metabolism and toxicological aspects of this compound. It does not offer specific information on its biocompatibility and biodegradability.
A12: The research does not discuss alternatives or substitutes to this compound.
A12: The research primarily focuses on the pharmacological and toxicological properties of this compound and does not delve into waste management strategies.
A: The provided research highlights the role of advanced analytical techniques, like high-resolution mass spectrometry, as essential tools for studying synthetic cannabinoids like this compound. [, ]
Q13: When was this compound first identified as a novel psychoactive substance?
A: this compound was first identified in Japan in 2014 during an ongoing survey of novel psychoactive substances. [] Shortly after, it was scheduled in Japan and other countries due to its potential for abuse. []
Q14: How do different disciplines contribute to the understanding of this compound?
A14: Addressing the challenges posed by this compound requires a multidisciplinary approach involving:
- Pharmacology: Understanding its interactions with the endocannabinoid system, specifically the CB1 and CB2 receptors. []
- Toxicology: Investigating its acute and long-term health effects, including its potential for toxicity and adverse events. [, ]
- Analytical Chemistry: Developing and refining analytical techniques for accurate detection and quantification in biological samples. [, ]
- Forensic Science: Using analytical data to identify this compound intake, link it to potential poisoning cases, and provide evidence for legal proceedings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride](/img/structure/B591140.png)

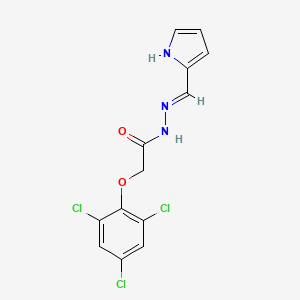
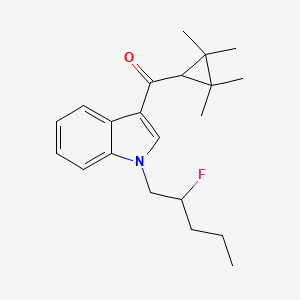
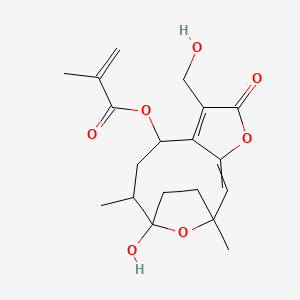
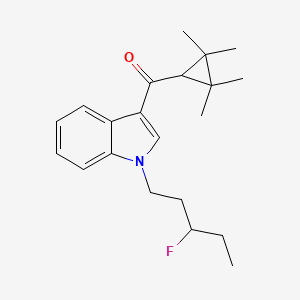

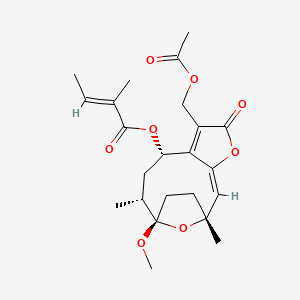
![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)
